exchanger inhibitory peptide exchanger inhibitory peptide
Brand Name: Vulcanchem
CAS No.: 132523-75-2
VCID: VC0136963
InChI: InChI=1S/C122H193N39O26/c1-67(2)58-89(154-107(177)86(30-20-56-141-121(134)135)147-101(171)80(126)24-17-53-138-118(128)129)110(180)155-90(59-68(3)4)111(181)158-91(60-71-22-9-8-10-23-71)115(185)159-93(62-73-34-42-77(163)43-35-73)113(183)151-84(27-13-16-52-125)106(176)157-95(64-75-38-46-79(165)47-39-75)116(186)161-99(69(5)6)117(187)160-94(63-74-36-44-78(164)45-37-74)114(184)150-83(26-12-15-51-124)105(175)149-87(31-21-57-142-122(136)137)108(178)156-92(61-72-32-40-76(162)41-33-72)112(182)152-85(29-19-55-140-120(132)133)103(173)145-70(7)100(170)143-65-97(167)146-82(25-11-14-50-123)104(174)153-88(48-49-96(127)166)109(179)148-81(28-18-54-139-119(130)131)102(172)144-66-98(168)169/h8-10,22-23,32-47,67-70,80-95,99,162-165H,11-21,24-31,48-66,123-126H2,1-7H3,(H2,127,166)(H,143,170)(H,144,172)(H,145,173)(H,146,167)(H,147,171)(H,148,179)(H,149,175)(H,150,184)(H,151,183)(H,152,182)(H,153,174)(H,154,177)(H,155,180)(H,156,178)(H,157,176)(H,158,181)(H,159,185)(H,160,187)(H,161,186)(H,168,169)(H4,128,129,138)(H4,130,131,139)(H4,132,133,140)(H4,134,135,141)(H4,136,137,142)/t70-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,99-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N
Molecular Formula: C122H193N39O26
Molecular Weight: 2622.1 g/mol

exchanger inhibitory peptide

CAS No.: 132523-75-2

Main Products

VCID: VC0136963

Molecular Formula: C122H193N39O26

Molecular Weight: 2622.1 g/mol

exchanger inhibitory peptide - 132523-75-2

CAS No. 132523-75-2
Product Name exchanger inhibitory peptide
Molecular Formula C122H193N39O26
Molecular Weight 2622.1 g/mol
IUPAC Name 2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetic acid
Standard InChI InChI=1S/C122H193N39O26/c1-67(2)58-89(154-107(177)86(30-20-56-141-121(134)135)147-101(171)80(126)24-17-53-138-118(128)129)110(180)155-90(59-68(3)4)111(181)158-91(60-71-22-9-8-10-23-71)115(185)159-93(62-73-34-42-77(163)43-35-73)113(183)151-84(27-13-16-52-125)106(176)157-95(64-75-38-46-79(165)47-39-75)116(186)161-99(69(5)6)117(187)160-94(63-74-36-44-78(164)45-37-74)114(184)150-83(26-12-15-51-124)105(175)149-87(31-21-57-142-122(136)137)108(178)156-92(61-72-32-40-76(162)41-33-72)112(182)152-85(29-19-55-140-120(132)133)103(173)145-70(7)100(170)143-65-97(167)146-82(25-11-14-50-123)104(174)153-88(48-49-96(127)166)109(179)148-81(28-18-54-139-119(130)131)102(172)144-66-98(168)169/h8-10,22-23,32-47,67-70,80-95,99,162-165H,11-21,24-31,48-66,123-126H2,1-7H3,(H2,127,166)(H,143,170)(H,144,172)(H,145,173)(H,146,167)(H,147,171)(H,148,179)(H,149,175)(H,150,184)(H,151,183)(H,152,182)(H,153,174)(H,154,177)(H,155,180)(H,156,178)(H,157,176)(H,158,181)(H,159,185)(H,160,187)(H,161,186)(H,168,169)(H4,128,129,138)(H4,130,131,139)(H4,132,133,140)(H4,134,135,141)(H4,136,137,142)/t70-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,99-/m0/s1
Standard InChIKey KBXLLAUPNJALCJ-QDKIXALKSA-N
Isomeric SMILES C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N
SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N
Canonical SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N
Sequence RRLLFYKYVYKRYRAGKQRG
Synonyms exchanger inhibitory peptide
XIP peptide
PubChem Compound 16132116
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator